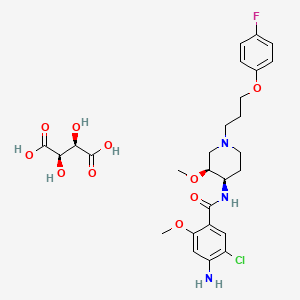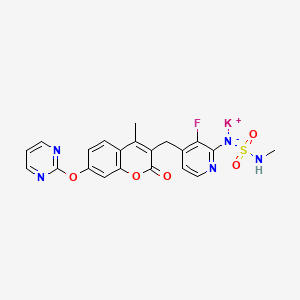
Avutometinib potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Avutometinib potassium is synthesized through a series of chemical reactions involving the derivatization of a hit compound identified by high-throughput screening . The synthetic route includes the formation of a coumarin skeleton, which is then modified to include various functional groups such as fluorine, methylsulfamoylamino, and pyridinyl groups .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Avutometinib potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Avutometinib potassium has a wide range of scientific research applications, including:
Mechanism of Action
Avutometinib potassium acts as a RAF/MEK clamp that potently inhibits MEK kinase activity. It induces the formation of dominant negative RAF-MEK complexes, preventing the phosphorylation of MEK by ARAF, BRAF, and CRAF . This unique mechanism allows this compound to block MEK signaling without the compensatory reactivation of MEK that limits the efficacy of MEK-only inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other inhibitors of the Ras-Raf-MEK-ERK signaling pathway, such as:
Sotorasib: A KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with similar applications.
Uniqueness
Avutometinib potassium is unique due to its dual inhibition mechanism, which prevents the compensatory reactivation of MEK. This makes it more effective in blocking the Ras-Raf-MEK-ERK signaling pathway compared to other inhibitors that target only one component of the pathway .
Properties
CAS No. |
946128-90-1 |
|---|---|
Molecular Formula |
C21H17FKN5O5S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
potassium;[3-fluoro-4-[(4-methyl-2-oxo-7-pyrimidin-2-yloxychromen-3-yl)methyl]pyridin-2-yl]-(methylsulfamoyl)azanide |
InChI |
InChI=1S/C21H17FN5O5S.K/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2;/h3-9,11,23H,10H2,1-2H3;/q-1;+1 |
InChI Key |
KYKJFDDJHVJFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)[N-]S(=O)(=O)NC)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


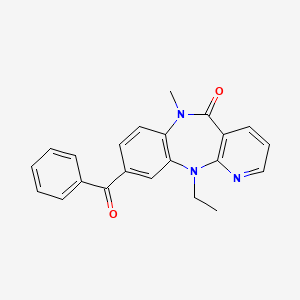
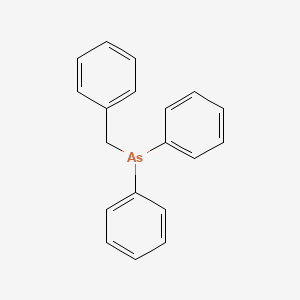
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
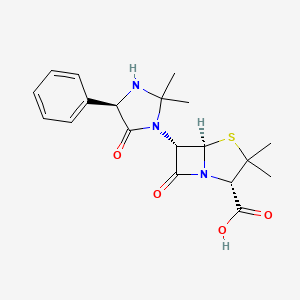
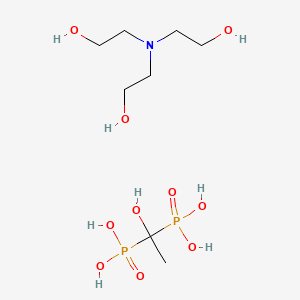
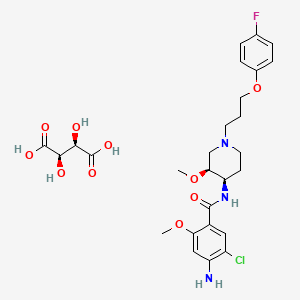
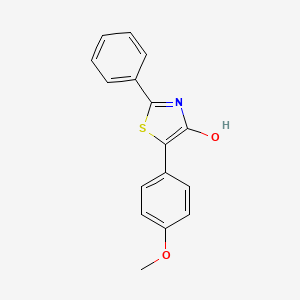

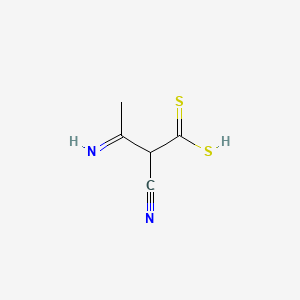
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
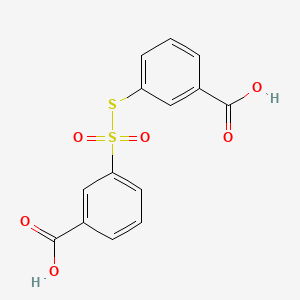
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)

